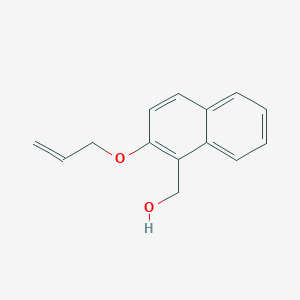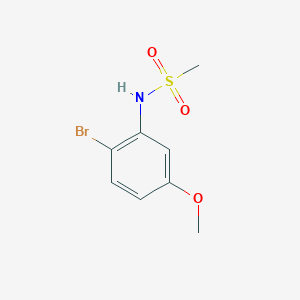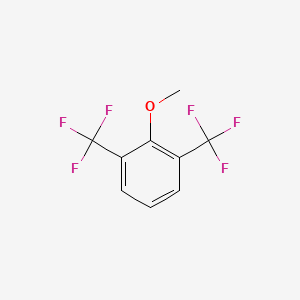
2,6-Bis(trifluoromethyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)anisole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the 2 and 6 positions of an anisole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)anisole typically involves the introduction of trifluoromethyl groups onto an anisole ring. One common method is the trifluoromethylation of anisole using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(trifluoromethyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution. reactions such as nitration and sulfonation can still occur under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones. Reduction reactions may target the trifluoromethyl groups, converting them to trifluoromethyl alcohols.
Nucleophilic Substitution: The presence of electron-withdrawing trifluoromethyl groups can facilitate nucleophilic substitution reactions, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of trifluoromethyl alcohols.
Nucleophilic Substitution: Formation of substituted anisole derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)anisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)anisole is largely influenced by the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it an effective modulator of biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The trifluoromethyl groups also influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoroanisole: Similar structure but with fluorine atoms instead of trifluoromethyl groups.
2,6-Dichloroanisole: Contains chlorine atoms instead of trifluoromethyl groups.
2,6-Dimethylanisole: Contains methyl groups instead of trifluoromethyl groups.
Uniqueness: 2,6-Bis(trifluoromethyl)anisole is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H6F6O |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
2-methoxy-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6O/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
InChI-Schlüssel |
ZPDOVABZUMQDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




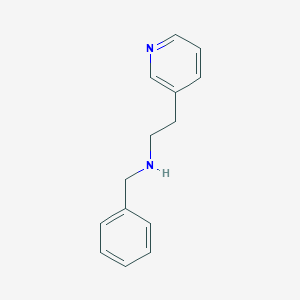
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)

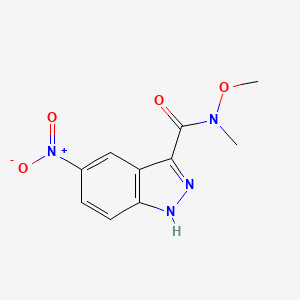
![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
